molecular formula C12H14F3NO5 B8076241 1-(4-(Trifluoromethyl)phenoxy)propan-2-amine oxalate

1-(4-(Trifluoromethyl)phenoxy)propan-2-amine oxalate

Cat. No.: B8076241
M. Wt: 309.24 g/mol
InChI Key: XVQATKHIDLZHDW-UHFFFAOYSA-N
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Description

The compound contains a trifluoromethyl group, which is known to impart significant pharmacological and chemical properties

Preparation Methods

The synthesis of 1-(4-(Trifluoromethyl)phenoxy)propan-2-amine oxalate typically involves several steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-(trifluoromethyl)phenol and 2-bromo-1-propanamine.

    Reaction Conditions: The reaction between 4-(trifluoromethyl)phenol and 2-bromo-1-propanamine is carried out under basic conditions, often using a base like potassium carbonate.

    Oxalate Formation: The resulting product is then reacted with oxalic acid to form the oxalate salt of the compound.

Industrial production methods may involve optimization of these steps to ensure high yield and purity, often incorporating advanced techniques like continuous flow synthesis and automated reaction monitoring.

Chemical Reactions Analysis

1-(4-(Trifluoromethyl)phenoxy)propan-2-amine oxalate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often using reagents like sodium hydride or potassium tert-butoxide.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, temperature control, and inert atmosphere to prevent unwanted side reactions. Major products formed from these reactions include various derivatives that retain the trifluoromethyl group while modifying other parts of the molecule.

Scientific Research Applications

1-(4-(Trifluoromethyl)phenoxy)propan-2-amine oxalate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including its effects on enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, leveraging its unique chemical properties.

    Industry: The compound is used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 1-(4-(Trifluoromethyl)phenoxy)propan-2-amine oxalate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with biological membranes and proteins, potentially leading to enzyme inhibition or receptor modulation. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

1-(4-(Trifluoromethyl)phenoxy)propan-2-amine oxalate can be compared with other similar compounds, such as:

    Fluoxetine: Known for its use as an antidepressant, fluoxetine contains a similar trifluoromethyl group and phenoxy structure.

    Trifluoromethylphenyl derivatives: These compounds share the trifluoromethyl group and are used in various applications, including pharmaceuticals and agrochemicals.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

oxalic acid;1-[4-(trifluoromethyl)phenoxy]propan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F3NO.C2H2O4/c1-7(14)6-15-9-4-2-8(3-5-9)10(11,12)13;3-1(4)2(5)6/h2-5,7H,6,14H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVQATKHIDLZHDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC1=CC=C(C=C1)C(F)(F)F)N.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F3NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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